1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone is a synthetic organic compound that features a bromomethyl group, a hydroxymethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of Bromomethyl and Hydroxymethyl Groups: The bromomethyl and hydroxymethyl groups can be introduced via halogenation and hydroxylation reactions, respectively.
Attachment of the Ethanone Moiety: The final step involves the attachment of the ethanone moiety through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Condensation Reactions: The ethanone moiety can participate in condensation reactions with amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or enzymes. If used in organic synthesis, its reactivity would be determined by the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Chloromethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(3-(Bromomethyl)-3-(hydroxymethyl)pyrrolidin-1-yl)-2-(2-methoxyethoxy)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The uniqueness of 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone lies in its specific combination of functional groups and ring structure, which can impart unique reactivity and properties compared to similar compounds.
Properties
Molecular Formula |
C10H18BrNO4 |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-3-(hydroxymethyl)azetidin-1-yl]-2-(2-methoxyethoxy)ethanone |
InChI |
InChI=1S/C10H18BrNO4/c1-15-2-3-16-4-9(14)12-6-10(5-11,7-12)8-13/h13H,2-8H2,1H3 |
InChI Key |
KXBGIDBCEQZCIK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(=O)N1CC(C1)(CO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.